molecular formula C8H6N2 B1218438 Cycloheptimidazole CAS No. 275-94-5

Cycloheptimidazole

Cat. No.: B1218438
CAS No.: 275-94-5
M. Wt: 130.15 g/mol
InChI Key: HPGSSIJHLUDJFV-UHFFFAOYSA-N
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Description

Cycloheptimidazole (CHI) is a heterocyclic compound with a seven-membered ring containing two nitrogen atoms and one carbon atom. It has gained attention in recent years due to its potential applications in scientific research. CHI exhibits a unique structure and properties that make it a promising candidate for various fields of study, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Luminescence Turn-On Sensing of Anions

Cyclo[2]benzimidazole, a derivative of cycloheptimidazole, demonstrates a notable increase in luminescence efficiency when binding with anions. This is attributed to the inhibition of the excited-state intramolecular proton-transfer (ESIPT) pathway upon anion binding, which is initially responsible for non-radiative deactivation in photoexcited cyclo[2]benzimidazole (Abraham et al., 2011).

Improvement of Drug Properties

Cyclodextrins, related to this compound, have been used to modify the physicochemical properties of hydrophobic drugs. They enhance the solubility and dissolution rate of drugs like albendazole, improving their therapeutic efficacy (García et al., 2014).

Treatment of Vaginal Candidiasis

Cyclodextrins, structurally similar to this compound, have been used in bioadhesive tablets for treating vaginal candidiasis. They form inclusion complexes with drugs like itraconazole to enhance water solubility and reduce side effects, while maintaining antifungal activity (Cevher et al., 2014).

Development of Anticancer Agents

Benzimidazole, a core structure in this compound, is being explored for its potential in anticancer therapy. Its structural similarity to nucleotides in the human body makes it a significant pharmacophore in medicinal chemistry (Yadav et al., 2016).

Improving Antimicrobial Activities

Benzimidazole and its derivatives, including this compound, have demonstrated a range of antimicrobial activities. They are effective against various infections due to their inhibitory activities and favorable selectivity ratio (Singh et al., 2012).

Anti-Inflammatory Drug Development

Benzimidazole derivatives, related to this compound, are gaining attention as potential anti-inflammatory agents. The substituents on the benzimidazole ring significantly contribute to their anti-inflammatory activity (Veerasamy et al., 2021).

Broad Spectrum Antiparasitic and Antibacterial Activity

Nitroheterocyclic compounds, which include 5- and 2-nitroimidazoles related to this compound, show therapeutic potential against a variety of protozoan and bacterial infections. They have been used in treatments for giardiasis, trichomoniasis, and other infections (Raether & Hänel, 2003).

Properties

IUPAC Name

cyclohepta[d]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-7-8(5-3-1)10-6-9-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGSSIJHLUDJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=NC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348532
Record name Cycloheptimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275-94-5
Record name Cycloheptimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In accordance with the method described in Journal of the Americal Chemical Society, Vol. 76, pages 3352 and 3353 (1954), 23 g of 2-mercaptocycloheptimidazole, as obtained in Example 1-(b), was added to 210 ml of 10% nitric acid and everything was stirred under heating at an internal temperature of from 80° to 90° C. for 1 hour. Sodium hydrogencarbonate was added to the reaction solution so as to neutralize the solution, and this was extracted with chloroform (250 ml×2). The chloroform layer was dried with anhydrous sodium sulfate, and then the solvent was evaporated off until the amount of the chloroform solution became 50 ml. Next, 200 ml of hexane was added thereto. The crystals precipitated were separated by filtration and dried.
Quantity
23 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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210 mL
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Synthesis routes and methods II

Procedure details

With reference to Journal of the American Chemical Society, vol. 76, pages 3352 and 3353 (1954), 23 g of 2-mercaptocycloheptimidazole as synthesized in Synthetic example 1 (b) was added to 210 ml of 10% nitric acid, and stirred with heating to the inner temperature of 80° to 90° C. for one hour. The reaction solution was neutralized with sodium bicarbonate and extracted with chloroform (250 ml×2). The chloroform layer was dried over anhydrous sodium sulfate and concentrated to 50 ml under reduced pressure, and then 200 ml of hexane was added. Deposited crystals were collected by filtration and dried.
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
example 1 ( b )
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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Quantity
210 mL
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

With reference to Journal of the American Chemical Society, vol. 76, pages 3352 and 3353 (1954) 23 g of 2-mercaptocycloheptimidazole as synthesized in Synthetic example 1(b) was added to 210 ml of 10% nitric acid, and stirred with heating to the inner temperature of 80° to 90° C. for one hour. The reaction solution was neutralized with sodium bicarbonate and extracted with chloroform (250 ml×2). The chloroform layer was dried over anhydrous sodium sulfate and concentrated to 50 ml under reduced pressure, and then 200 ml of hexane was added. Deposited crystals were collected by filtration and dried.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloheptimidazole
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Cycloheptimidazole

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